![molecular formula C16H13ClN2OS B2372188 6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-81-9](/img/structure/B2372188.png)
6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is also known as AG1478, and it is a potent inhibitor of the epidermal growth factor receptor (EGFR).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 6-Chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one serves as a key intermediate in the synthesis of various quinazoline derivatives. These derivatives are synthesized through different reactions involving halogens, chalcogen tetrahalides, and other compounds, leading to a range of structurally diverse quinazolines (N. Kut, M. Onysko, & V. Lendel, 2020).
Anticancer Activity
- Quinazoline derivatives, synthesized from the mentioned compound, have shown significant activity against cancer cell lines. For example, specific derivatives exhibited remarkable activity against CNS SNB-75 Cancer cell line, indicating their potential as antitumor agents (M. Noolvi & H. Patel, 2013).
Antimicrobial Activity
- Some synthesized derivatives exhibit potent antimicrobial properties. This includes antibacterial activity against various strains like Bacillus subtilis and Staphylococcus aureus, and antifungal activity against species like Candida albicans and Aspergillus fumigates (P. Chaitanya, R. Guguloth, S. Damodhar, & R. An, 2017).
H1-Antihistaminic Agents
- Quinazoline derivatives synthesized from this compound have been tested for their H1-antihistaminic activity, showing significant effectiveness. This suggests their potential as new classes of antihistaminic agents (V. Alagarsamy et al., 2008).
Anti-inflammatory Agents
- Derivatives of 6-Chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one have been identified as potent anti-inflammatory agents. Their effectiveness has been demonstrated through various biological evaluations, showing promise for the design of new anti-inflammatory drugs (E. Manivannan & S. Chaturvedi, 2011).
Eigenschaften
IUPAC Name |
6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCXNZRYWWYQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

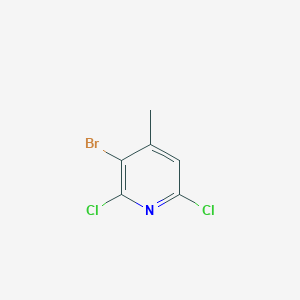
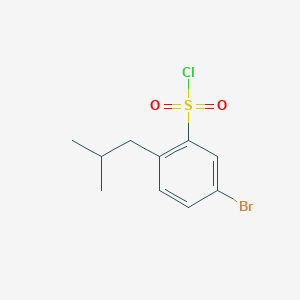
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2372114.png)
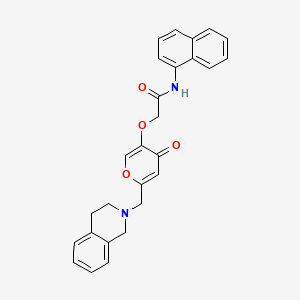
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2372116.png)
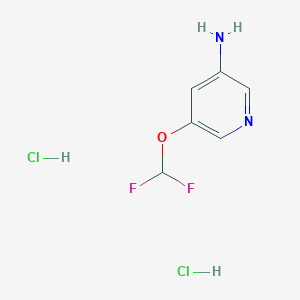

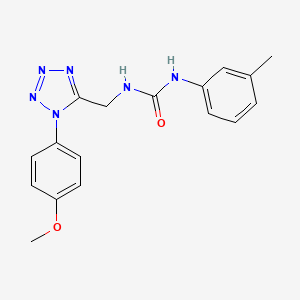
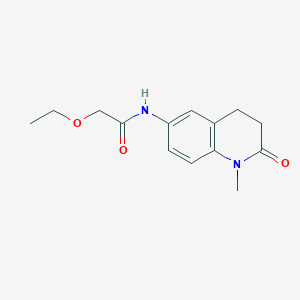
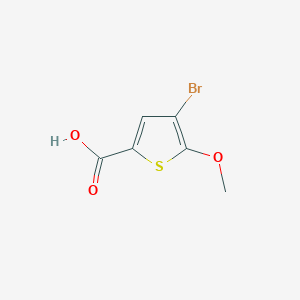
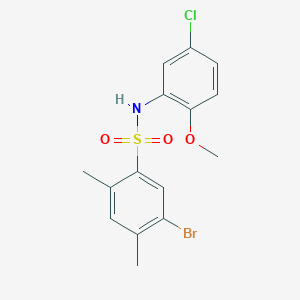

![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)
![N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2372128.png)